molecular formula C11H7F3N4 B3201691 5-Amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile CAS No. 1020057-84-4

5-Amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile

Cat. No.: B3201691
CAS No.: 1020057-84-4
M. Wt: 252.2 g/mol
InChI Key: QCPSQZLGVLIOLL-UHFFFAOYSA-N
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Description

5-Amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile is a pyrazole derivative characterized by a trifluoromethylphenyl substituent at position 1, an amino group at position 5, and a cyano group at position 2. This compound is structurally related to the insecticide Fipronil (5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[(trifluoromethyl)sulfinyl]-1H-pyrazole-3-carbonitrile) but lacks the sulfinyl and chlorine substituents critical to Fipronil’s bioactivity . Key spectroscopic data include:

  • ¹H NMR (DMSO-d6): δ 7.3 (s, 2H, aromatic), 6.5 (s, 1H, pyrazole), 4.0 (s, 2H, -NH₂) .
  • Mass spectrometry: ES-MS m/z 320.99 (M+H⁺) .
    Its primary application is as a synthetic intermediate or impurity in Fipronil production .

Properties

IUPAC Name

5-amino-1-[3-(trifluoromethyl)phenyl]pyrazole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N4/c12-11(13,14)7-2-1-3-9(4-7)18-10(16)5-8(6-15)17-18/h1-5H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCPSQZLGVLIOLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=CC(=N2)C#N)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile typically involves multiple steps. One common method includes the reaction of diazonium salts derived from 3-(trifluoromethyl)aniline with ethyl cyanoacetate under specific conditions. This reaction is followed by cyclization with ammonia to form the pyrazole ring . The reaction conditions often involve the use of organic solvents and inert gas protection to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve high efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonitrile group can be reduced to form amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include nitro derivatives, primary amines, and substituted pyrazoles, which can be further utilized in various applications .

Scientific Research Applications

5-Amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazole ring can form hydrogen bonds with active sites of enzymes, inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

Position 1 Aryl Group Modifications
Compound Name Substituent at Position 1 Melting Point (°C) Key Properties/Applications Reference
5-Amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile (Target) 3-(Trifluoromethyl)phenyl Not reported Fipronil impurity; CNS disruption
5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile 2,6-Dichloro-4-(trifluoromethyl)phenyl Not reported Intermediate for Fipronil synthesis
5-(4-(Trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile (2k) 4-(Trifluoromethyl)phenyl 170–172 Synthesized via ammonolysis
5-Amino-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile 4-Chlorophenyl Not reported Lab reagent; insecticidal potential
  • Key Insight : The position and electronegativity of aryl substituents influence solubility and bioactivity. For example, 2,6-dichloro substitution in Fipronil enhances binding to insect GABA receptors compared to the target compound’s simpler structure .
Functional Group Variations
Compound Name Substituents Melting Point (°C) Key Properties Reference
Fipronil 4-[(Trifluoromethyl)sulfinyl] at position 4 195–203 Broad-spectrum insecticide
5-Amino-3-methyl-1-(4-trifluoromethylphenyl)-1H-pyrazole-4-carbonitrile Methyl at position 3; cyano at position 4 Not reported Reduced H-bonding capacity
6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile Dihydropyrano ring; methoxy group 170.7–171.2 Antifungal/antibacterial activity
  • Key Insight : The sulfinyl group in Fipronil is critical for insecticidal activity, while the absence of this group in the target compound reduces potency but improves metabolic stability .

Physicochemical and Spectral Comparisons

Melting Points and Stability
  • Compounds with electron-withdrawing groups (e.g., nitro in 2i, 2j) exhibit higher melting points (231–233°C for 2i) due to increased crystallinity .
  • The target compound’s lack of polar groups (e.g., sulfinyl) likely reduces its melting point compared to Fipronil (195–203°C) .
Spectroscopic Signatures
  • ¹³C NMR: The target compound shows peaks at δ 94, 121, and 147 ppm, corresponding to the pyrazole ring and cyano group . Fipronil’s ¹³C NMR includes additional signals (δ 135–142 ppm) from the sulfinyl group .
  • IR Spectroscopy: Cyano stretches (~2200 cm⁻¹) are consistent across analogs, while sulfinyl groups in Fipronil absorb at ~1050 cm⁻¹ .

Biological Activity

5-Amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile is a member of the pyrazole class, known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and inflammation-related conditions. Its structure includes an amino group, a trifluoromethyl group, and a cyano group, which contribute to its biological efficacy.

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes involved in inflammatory and cancer pathways. It has been shown to inhibit cyclooxygenase-2 (COX-2) and lipoxygenase (5-LOX), both of which play critical roles in the inflammatory response and tumor progression. The trifluoromethyl group enhances the compound's binding affinity to these targets, leading to effective inhibition.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance, a study reported an IC50 value in the low micromolar range (0.08–12.07 mM) for its inhibitory effects on tubulin polymerization, which is crucial for cancer cell division .

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory effects through the inhibition of COX-2 and 5-LOX pathways. In vivo studies indicated that it significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha in models of induced inflammation . The anti-inflammatory activity was further supported by docking studies that elucidated its binding interactions with the active sites of these enzymes.

Antioxidant Properties

In addition to its antitumor and anti-inflammatory activities, this pyrazole derivative also exhibits antioxidant properties. It has been found to scavenge free radicals effectively, contributing to cellular protection against oxidative stress . This dual action (anti-inflammatory and antioxidant) positions it as a potential therapeutic agent in chronic inflammatory diseases.

Study 1: In Vitro Anticancer Activity

In a comparative study involving various pyrazole derivatives, this compound was evaluated for its cytotoxic effects on human cancer cell lines. The results showed that the compound significantly inhibited cell proliferation with an IC50 value of approximately 10 μM against breast cancer cells .

Study 2: In Vivo Anti-inflammatory Efficacy

An animal model study assessed the anti-inflammatory effects of this compound following lipopolysaccharide (LPS) administration. The treatment group exhibited a marked decrease in paw edema and lower levels of inflammatory mediators compared to the control group, indicating its potential as an effective anti-inflammatory agent .

Data Table: Biological Activity Summary

Activity Mechanism IC50 Value Reference
AntitumorInhibition of tubulin polymerization0.08–12.07 mM
Anti-inflammatoryCOX-2 and 5-LOX inhibitionNot specified
AntioxidantFree radical scavengingNot specified

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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